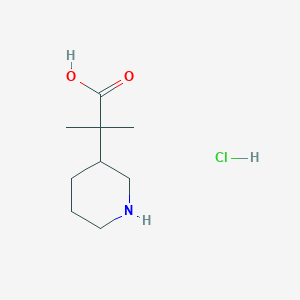

2-Methyl-2-(piperidin-3-yl)propanoic acid hydrochloride

Description

2-Methyl-2-(piperidin-3-yl)propanoic acid hydrochloride is a synthetic organic compound featuring a piperidine ring substituted at the 3-position with a 2-methylpropanoic acid moiety, which is further stabilized as a hydrochloride salt. This compound is widely utilized in pharmaceutical and biochemical research as a building block for drug discovery, particularly in the development of central nervous system (CNS) agents due to the piperidine scaffold’s prevalence in neuromodulators .

Key attributes include:

Properties

IUPAC Name |

2-methyl-2-piperidin-3-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12)7-4-3-5-10-6-7;/h7,10H,3-6H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMYRXLACFZEFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCNC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(piperidin-3-yl)propanoic acid hydrochloride typically involves the reaction of 2-methylpropanoic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(piperidin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-2-(piperidin-3-yl)propanoic acid hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to be modified into various derivatives with potential therapeutic effects.

Therapeutic Areas:

- Neurological Disorders: Research indicates potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease due to its interaction with neurotransmitter systems.

- Pain Management: Compounds derived from this structure have been studied for their analgesic properties, particularly as antagonists of specific receptors involved in pain pathways.

Studies have shown that this compound exhibits significant biological activity, primarily through its interaction with enzymes and receptors.

Biological Mechanisms:

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes, modulating biochemical pathways that are crucial for various physiological functions.

- Receptor Modulation: The compound has been investigated for its ability to influence receptor activity, which could lead to therapeutic benefits in treating metabolic syndromes and psychiatric disorders.

| Compound Name | Activity Type | Target | IC50 (µM) |

|---|---|---|---|

| This compound | Anticancer | HeLa Cells | 20 |

| Related Piperidine Derivative A | Antifungal | Aspergillus flavus | 1 |

| Related Piperidine Derivative B | Analgesic | Pain Receptors | Varies |

Case Study 1: Antifungal Efficacy

In a laboratory study, derivatives similar to this compound were tested against Candida albicans. The results indicated a significant reduction in fungal growth, showcasing the compound's potential as an antifungal agent.

Case Study 2: Cytotoxicity Assessment

A study focused on the cytotoxic effects of this compound on various cancer cell lines demonstrated selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(piperidin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five analogs, highlighting molecular formulas, functional groups, and commercial availability:

Key Observations:

Piperidine vs.

Functional Group Impact :

- The carboxylic acid group in the target compound increases acidity (pKa ~2–3) compared to the alcohol (pKa ~16–18) in 2-(piperidin-3-yl)propan-2-ol hydrochloride, enhancing solubility in aqueous media .

- The fluorine substitution in 2-fluoro-2-(piperidin-3-yl)acetic acid hydrochloride introduces electronegativity, which may alter metabolic stability and bioavailability .

Methyl Substitution: The 1-methylpiperidine derivative (C₁₀H₂₀ClNO₂) exhibits increased lipophilicity (logP ~1.5 vs. ~0.8 for the target), favoring blood-brain barrier penetration .

Biological Activity

2-Methyl-2-(piperidin-3-yl)propanoic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring attached to a propanoic acid moiety. Its chemical formula is CHClNO, and it exhibits properties typical of amino acids and their derivatives, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been studied for its potential as an antagonist at various neurotransmitter receptors, particularly those involved in pain modulation and central nervous system (CNS) functions.

Biological Activities

- Antinociceptive Effects : Research indicates that this compound may exhibit analgesic properties. It has been shown to reduce pain responses in animal models, suggesting its potential as a pain management agent.

- Antitumor Activity : Preliminary studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in malignant cells.

- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.

Table 1: Summary of Biological Activity Studies

- Antinociceptive Study : In a study conducted on mice, the administration of the compound resulted in a significant reduction in pain response measured by the hot plate test, indicating its potential as an analgesic agent .

- Antitumor Activity : Research involving human colorectal cancer cell lines (HCT116) revealed that this compound exhibited an IC value of 12 µM, suggesting effective inhibition of cancer cell proliferation .

- Neuroprotection : In vitro studies using PC12 neuronal cells demonstrated that treatment with the compound enhanced cell survival rates under oxidative stress conditions, indicating potential neuroprotective properties .

Q & A

Q. How can researchers optimize the synthesis of 2-methyl-2-(piperidin-3-yl)propanoic acid hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Protection/Deprotection Strategies : Use Boc (tert-butoxycarbonyl) groups to protect the piperidine nitrogen during coupling reactions, as described for analogous amino acid derivatives .

- Reagent Selection : Employ coupling agents like HATU or EDC to enhance reaction efficiency and minimize side products .

- Purification : Utilize column chromatography with polar solvents (e.g., methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures to isolate high-purity crystals .

- Yield Monitoring : Track yields at each step using TLC or HPLC to identify bottlenecks (e.g., incomplete deprotection or coupling).

Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?

Methodological Answer:

- NMR Spectroscopy : Acquire H and C NMR spectra to verify backbone structure. Key signals include the piperidine ring protons (δ 1.4–3.0 ppm) and the carboxylic acid proton (δ ~12 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., [M+H] or [M+Na]) with accuracy <5 ppm .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm for the carboxylic acid, N-H stretches for the hydrochloride salt) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (e.g., P95 filters) to avoid inhalation of aerosols and nitrile gloves to prevent skin contact .

- Ventilation : Use fume hoods during synthesis or weighing to mitigate exposure to hydrochloride vapors .

- Storage : Store at 2–8°C in airtight, labeled containers to prevent degradation and cross-contamination .

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in hazardous waste containers .

Q. How should researchers prepare and validate stock solutions for in vitro assays?

Methodological Answer:

- Solvent Selection : Use sterile PBS (pH 7.4) or DMSO (for hydrophobic assays), ensuring compatibility with downstream applications .

- Concentration Standardization : Prepare serial dilutions (e.g., 1 mM to 100 µM) and verify concentrations via UV-Vis spectrophotometry (λmax ~210–230 nm for carboxylic acids) .

- Stability Testing : Monitor pH and precipitate formation over 24–72 hours at 4°C and room temperature .

Q. What are the key impurities to monitor during synthesis, and how can they be resolved?

Methodological Answer:

- Common Impurities : Unreacted piperidine intermediates or Boc-protected byproducts .

- Analytical Methods : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm to separate and quantify impurities .

- Mitigation : Optimize reaction time and temperature to minimize side reactions (e.g., overprotection or incomplete coupling) .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C and analyze degradation products via LC-MS. For example, acidic conditions may hydrolyze the piperidine ring, while alkaline conditions could decarboxylate the propanoic acid .

- Thermal Degradation : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and kinetic stability .

Q. How can contradictory data in literature regarding the compound’s biological activity be resolved?

Methodological Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or primary neurons) and assay conditions (e.g., ATP levels, incubation time) .

- Orthogonal Validation : Combine enzymatic assays (e.g., target receptor binding) with phenotypic readouts (e.g., calcium flux or cAMP levels) to confirm activity .

- Meta-Analysis : Compare batch-to-batch purity (via HPLC) and salt form (hydrochloride vs. free base) across studies, as these factors significantly influence bioactivity .

Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to predict passive diffusion and blood-brain barrier penetration .

- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate solubility, logP, and cytochrome P450 inhibition .

- Docking Studies : Perform in silico docking (e.g., AutoDock Vina) against target receptors (e.g., GPCRs or ion channels) to rationalize structure-activity relationships .

Q. How can researchers evaluate the compound’s potential for off-target effects in complex biological systems?

Methodological Answer:

- Proteome-Wide Screening : Use affinity purification mass spectrometry (AP-MS) to identify non-target protein binders .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to detect pathway-level perturbations (e.g., inflammatory or apoptotic signatures) .

- CRISPR-Cas9 Knockout : Validate off-target effects by knocking out suspected interactors and measuring rescue phenotypes .

Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Chromatography : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers during scale-up .

- Asymmetric Catalysis : Optimize reaction conditions (e.g., chiral ligands or enzymes) to favor the desired enantiomer during synthesis .

- Crystallization Control : Use enantiopure seed crystals and controlled cooling rates to minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.